molecular formula C22H28ClNO3 B15191180 Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride CAS No. 102476-73-3

Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride

Katalognummer: B15191180
CAS-Nummer: 102476-73-3
Molekulargewicht: 389.9 g/mol
InChI-Schlüssel: CFMBZJPUEKHFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ester linkage, making it a versatile molecule for various chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride typically involves the esterification of alpha-Phenyl-1-piperidineethanol with o-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

102476-73-3

Molekularformel

C22H28ClNO3

Molekulargewicht

389.9 g/mol

IUPAC-Name

(1-phenyl-2-piperidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-2-25-20-14-8-7-13-19(20)22(24)26-21(18-11-5-3-6-12-18)17-23-15-9-4-10-16-23;/h3,5-8,11-14,21H,2,4,9-10,15-17H2,1H3;1H

InChI-Schlüssel

CFMBZJPUEKHFBM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)OC(CN2CCCCC2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.